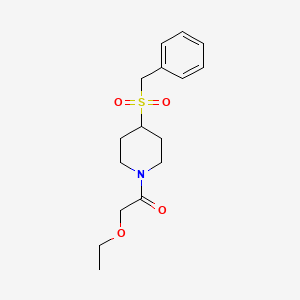

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone

Description

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone is a synthetic piperidine derivative characterized by a benzylsulfonyl substituent at the 4-position of the piperidine ring and a 2-ethoxyethanone group. The ethoxy group in the ethanone side chain may modulate lipophilicity, influencing pharmacokinetic properties such as solubility and membrane permeability.

Propriétés

IUPAC Name |

1-(4-benzylsulfonylpiperidin-1-yl)-2-ethoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-2-21-12-16(18)17-10-8-15(9-11-17)22(19,20)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUUWMLBVYECHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, often using benzylsulfonyl chloride as the sulfonylating agent.

Attachment of the Ethoxyethanone Moiety: The ethoxyethanone group is attached through alkylation reactions, using ethyl bromoacetate or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Applications De Recherche Scientifique

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group may play a role in binding to these targets, while the piperidine ring and ethoxyethanone moiety contribute to the overall activity and specificity of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the structural, pharmacological, and physicochemical properties of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone with analogous piperidine-based ethanone derivatives.

Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives

Key Observations:

Substituent Effects on Activity: The benzylsulfonyl group in the target compound is distinct from the 4-fluorobenzoyl group in compound 10b . The sulfonyl group’s higher polarity may reduce blood-brain barrier penetration compared to the fluorobenzoyl analog, which showed potent acetylcholinesterase (AChE) inhibition.

Pharmacological Profiles: Piperidine derivatives with electron-withdrawing groups (e.g., trifluoroethanone ) often exhibit enhanced metabolic stability but may require salt forms (e.g., oxalate) for solubility. Anti-Alzheimer’s activity in compound 10b suggests that the target compound’s piperidine core could be optimized for AChE inhibition by modifying the sulfonyl group’s electronic properties.

Safety and Handling: Safety data for 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone emphasize lab-specific hazards (e.g., respiratory irritation), which may extend to the benzylsulfonyl derivative due to structural similarities.

Table 2: Hypothetical Physicochemical Properties (Inferred from Analogs)

Activité Biologique

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone, a compound with potential therapeutic applications, has garnered attention in recent pharmacological studies. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H23N2O3S

- Molecular Weight : 357.45 g/mol

The presence of the benzylsulfonyl and piperidine moieties suggests potential interactions with various biological targets.

Research indicates that compounds similar to 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone exhibit significant biological activities through several mechanisms:

- Receptor Modulation : The piperidine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. For instance, studies on benzyl-piperidines have shown potent antagonism of chemokine receptors, which are critical in inflammatory responses .

- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties. Molecular docking studies indicate favorable interactions with bacterial targets, suggesting a potential role in antibiotic development .

- Antiviral Activity : The compound's structural analogs have demonstrated antiviral properties against hepatitis B and COVID-19 by inhibiting viral proteases, indicating that similar effects may be expected for 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone .

Biological Activity Data

Table 1 summarizes key findings related to the biological activity of the compound:

Case Studies

Several case studies have highlighted the compound's potential applications:

- Inflammation Models : In vitro studies using human eosinophils demonstrated that compounds similar to 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone effectively reduced eosinophil migration in response to inflammatory stimuli, suggesting a role in treating allergic conditions.

- Antiviral Screening : A study evaluating the antiviral properties of piperidine derivatives found that some exhibited significant inhibitory effects on viral replication in cell cultures, supporting further exploration of this compound as a therapeutic agent against viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.